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Compound of Interest

Compound Name: Diacetone-D-glucose

Cat. No.: B4791553

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Diacetone-
D-glucose (1,2:5,6-Di-O-isopropylidene-a-D-glucofuranose), a pivotal intermediate in
carbohydrate chemistry and drug development. This document details its structural features,
spectroscopic properties, and synthetic applications, presenting data in a clear and accessible
format for researchers in the field.

Core Stereochemical Features

Diacetone-D-glucose is a derivative of D-glucose in which the hydroxyl groups at positions 1,
2, 5, and 6 are protected by two isopropylidene groups. This protection locks the molecule in an
a-D-glucofuranose conformation, a five-membered ring structure. The key stereochemical
implications of this structure are:

o Fixed Anomeric Configuration: The 1,2-O-isopropylidene group locks the anomeric carbon
(C1) in the a-configuration.

e Furanose Ring Conformation: The presence of the two bulky isopropylidene groups
significantly influences the conformation of the furanose ring. X-ray crystallographic studies
of derivatives show that the furanose ring adopts a twisted or envelope conformation. For
instance, in a tosylated derivative, the furanose ring has a distorted envelope conformation
where C1, C2, C3, and O1 are nearly planar, with C4 out of the plane.[1]
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e Exposed C3 Hydroxyl Group: The primary chemical utility of Diacetone-D-glucose stems
from the free hydroxyl group at the C3 position, making it a versatile starting material for the
synthesis of a wide range of carbohydrate derivatives. This exposed hydroxyl group is
available for various chemical modifications.[2]

Quantitative Stereochemical Data

The precise three-dimensional arrangement of atoms in Diacetone-D-glucose and its
derivatives has been elucidated through X-ray crystallography and NMR spectroscopy.

Crystallographic Data

While the crystal structure of the parent Diacetone-D-glucose is not readily available, the
structures of its derivatives provide invaluable insight into the core stereochemistry. The data
presented below is for 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-a-D-glucofuranose, a
closely related analog.[3]

Parameter Value
Crystal System Orthorhombic
Space Group P212121

a(R) 8.866 (3)

b (A) 9.2962 (16)

c (A) 19.361 (3)

V (A3) 1595.8 (7)

z 4

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the
structure and stereochemistry of Diacetone-D-glucose in solution.

1H NMR Data (400 MHz, CDCls)[1]
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Chemical Shift

Coupling Constant

Proton Multiplicity
(ppm) (3, Hz)
H-1 5.94 d 3.7
H-2 4.59 d 3.7
H-3 4.34 d 2.9
H-4 4.32 dd 29,78
H-5 4.17 m
H-6a 4.06 dd 6.2, 85
H-6b 4.01 dd 6.0, 8.5
CHs (isopropylidene) 1.50, 1.45,1.37,1.32 s
13C NMR Data (75 MHz, CDCIs)[3]
Carbon Chemical Shift (ppm)
C1l 105.2
Cc2 83.7
C3 79.8
C4 82.7
C5 72.1
C6 67.6
C (isopropylidene) 112.7, 109.6
CHs (isopropylidene) 26.9, 26.6, 26.2, 25.2
Experimental Protocols
Synthesis of Diacetone-D-glucose
Materials:
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e Anhydrous a-D-(+)-glucose

e Acetone

o Boron trifluoride-diethyl etherate (BFs-OEt2)
e 1% Sodium hydroxide solution

o Dichloromethane

¢ Cyclohexane

Procedure:[4]

 In a stirred autoclave, suspend anhydrous a-D-(+)-glucose (e.g., 54.1 g, 300 mmol) in
acetone (1.1 L).

e Add a catalytic amount of boron trifluoride-diethyl etherate (e.g., 0.85 g, 5.2 mmol).
» Heat the mixture to 90 °C with stirring for approximately 4.5 hours.

 After cooling to room temperature, filter the reaction solution.

o Neutralize the filtrate with a 1% sodium hydroxide solution.

» Remove the acetone by distillation in vacuo.

» Extract the aqueous residue three times with dichloromethane.

o Combine the organic extracts and evaporate the solvent in vacuo.

o Recrystallize the resulting solid from cyclohexane to yield Diacetone-D-glucose as a
colorless crystalline solid.

NMR Spectroscopy

Sample Preparation:
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» Dissolve approximately 10-20 mg of Diacetone-D-glucose in 0.6 mL of deuterated
chloroform (CDCIs).

o Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e Spectrometer: 400 MHz

e Pulse Sequence: Standard single-pulse experiment
e Number of Scans: 16

e Relaxation Delay: 1.0 s

e Spectral Width: 12 ppm

e Temperature: 298 K

13C NMR Acquisition:

e Spectrometer: 100 MHz

e Pulse Sequence: Proton-decoupled single-pulse experiment
e Number of Scans: 1024

» Relaxation Delay: 2.0 s

e Spectral Width: 250 ppm

e Temperature: 298 K

Visualizations of Key Pathways
Mechanism of Formation

The formation of Diacetone-D-glucose from D-glucose and acetone is an acid-catalyzed
reaction involving the formation of two cyclic acetal structures.
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Caption: Acid-catalyzed formation of Diacetone-D-glucose.

Synthetic Workflow Example

Diacetone-D-glucose is a valuable starting material for the synthesis of complex
carbohydrates, such as the disaccharide repeating unit of heparin sulfate.
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Caption: Synthesis of a heparin sulfate unit from Diacetone-D-glucose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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